(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid
Overview
Description
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which helps to prevent unwanted reactions during the synthesis process. This compound is often utilized in the preparation of amino acid derivatives and peptides due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of an amino acid with the Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps may involve large-scale chromatography or crystallization techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other coupling reagents
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Coupling: Formation of dipeptides or longer peptide chains.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and amino acid derivatives.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The primary function of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is to serve as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)pentanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid
Uniqueness
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is unique due to its specific structure and the position of the Boc-protected amino group. This compound offers a balance of stability and reactivity, making it particularly useful in peptide synthesis. Its ease of deprotection under mild conditions also sets it apart from other protecting groups.
Properties
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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